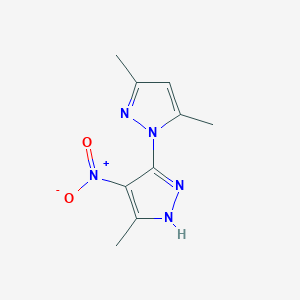
3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is a heterocyclic compound featuring a bipyrazole core with specific substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl groups at the 3, 5, and 5’ positions are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic cores.
作用機序
The mechanism by which 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl exerts its effects depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Similar in structure but lacks the bipyrazole core.
1,3,5-Trimethyl-4-nitropyrazole: Contains similar substituents but differs in the position of the nitro group.
4-Nitro-1H-pyrazole: A simpler structure with only one pyrazole ring and a nitro group.
Uniqueness
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is unique due to its bipyrazole core, which provides additional sites for functionalization and interaction compared to simpler pyrazole derivatives. This structural complexity enhances its potential for diverse applications in various fields.
特性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22g/mol |
IUPAC名 |
3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-6(2)13(12-5)9-8(14(15)16)7(3)10-11-9/h4H,1-3H3,(H,10,11) |
InChIキー |
FDXAMFDRAQZQOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
正規SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
溶解性 |
25.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
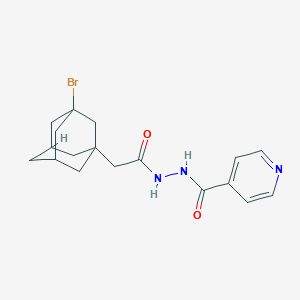
![4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B414413.png)
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)
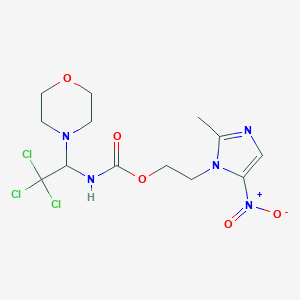
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B414420.png)
![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)
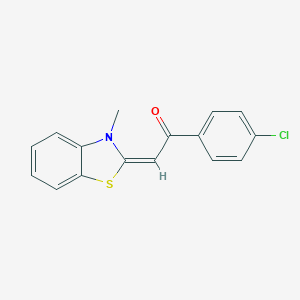
![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414427.png)
![2-nitro-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethyl]benzamide](/img/structure/B414428.png)
![4-bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide](/img/structure/B414430.png)
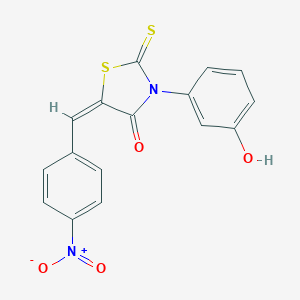
![5-[4-(Dimethylamino)benzylidene]-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414432.png)
